molecular formula C6H5BrFNO B13694101 O-(3-Bromo-5-fluorophenyl)hydroxylamine

O-(3-Bromo-5-fluorophenyl)hydroxylamine

Cat. No.: B13694101
M. Wt: 206.01 g/mol
InChI Key: FUUDZIUZTXWVMF-UHFFFAOYSA-N
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Description

O-(3-Bromo-5-fluorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxylamine functional group. It is commonly used as a building block in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Bromo-5-fluorophenyl)hydroxylamine typically involves the reaction of 3-bromo-5-fluoroaniline with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the hydroxylamine derivative . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

O-(3-Bromo-5-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-Bromo-5-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(3-Bromo-5-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes and other proteins. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • O-(3-Bromo-4-fluorophenyl)hydroxylamine
  • O-(3-Chloro-5-fluorophenyl)hydroxylamine
  • O-(3-Bromo-5-chlorophenyl)hydroxylamine

Uniqueness

O-(3-Bromo-5-fluorophenyl)hydroxylamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

O-(3-bromo-5-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5BrFNO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2

InChI Key

FUUDZIUZTXWVMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)ON

Origin of Product

United States

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